

# Spectroscopic and Synthetic Profile of 3-(phenylsulfanyl)propanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *3-(Phenylthio)propanoic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-(phenylsulfanyl)propanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document is intended to serve as a detailed resource, presenting available data in a structured format and outlining experimental protocols for its synthesis and characterization.

## Spectroscopic Data

While comprehensive, experimentally-derived spectroscopic data for 3-(phenylsulfanyl)propanoic acid is not readily available in the public domain, this section compiles predicted values and data from closely related compounds to provide a reference for characterization. The data is organized into tables for clarity and comparative analysis.

## Table 1: Nuclear Magnetic Resonance (NMR) Data

Precise, experimentally verified NMR data for 3-(phenylsulfanyl)propanoic acid remains elusive in surveyed literature. However, based on the analysis of similar structures, the following chemical shifts can be anticipated.

<sup>1</sup> H NMR (Predicted)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Phenyl-H	7.20 - 7.40	Multiplet	5H	C <sub>6</sub> H <sub>5</sub>
Methylene-H ( $\alpha$ to S)	3.20 - 3.40	Triplet	2H	-S-CH <sub>2</sub> -
Methylene-H ( $\alpha$ to COOH)	2.70 - 2.90	Triplet	2H	-CH <sub>2</sub> -COOH
Carboxyl-H	10.0 - 12.0	Singlet (broad)	1H	-COOH
<sup>13</sup> C NMR (Predicted)				
Carbonyl-C	175 - 180	-COOH		
Phenyl-C (ipso)	135 - 140	C-S		
Phenyl-C (ortho, meta, para)	125 - 130	C <sub>6</sub> H <sub>5</sub>		
Methylene-C ( $\alpha$ to S)	34 - 38	-S-CH <sub>2</sub> -		
Methylene-C ( $\alpha$ to COOH)	33 - 37	-CH <sub>2</sub> -COOH		

Note: Predicted values are based on established chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

## Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of 3-(phenylsulfanyl)propanoic acid is expected to exhibit characteristic absorption bands for its functional groups.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Strong, Broad
C-H stretch (Aromatic)	3000 - 3100	Medium
C-H stretch (Aliphatic)	2850 - 2960	Medium
C=O stretch (Carboxylic Acid)	1700 - 1725	Strong
C=C stretch (Aromatic)	1450 - 1600	Medium to Weak
C-O stretch (Carboxylic Acid)	1210 - 1320	Medium
C-S stretch	600 - 800	Weak

### Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 3-(phenylsulfanyl)propanoic acid would show the molecular ion peak and characteristic fragmentation patterns.

Parameter	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub> S
Molecular Weight	182.24 g/mol
Predicted Molecular Ion (M <sup>+</sup> )	m/z 182
Key Fragmentation Pathways (Predicted)	Loss of COOH (m/z 137), Loss of CH <sub>2</sub> COOH (m/z 123), Phenylthio cation (m/z 109)

## Experimental Protocols

A reliable method for the synthesis of 3-(phenylsulfanyl)propanoic acid involves the copper-catalyzed coupling of a halo-aromatic compound with a mercapto-alkanoic acid. The following protocol is adapted from established literature procedures.

## Synthesis of 3-(phenylsulfanyl)propanoic Acid

**Materials:**

- Iodobenzene
- 3-Mercaptopropionic acid
- Copper(I) oxide ( $\text{Cu}_2\text{O}$ )
- Pyridine (anhydrous)
- Hydrochloric acid (HCl), 6 M
- Sodium hydroxide (NaOH)
- Diatomaceous earth (Celite®)
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

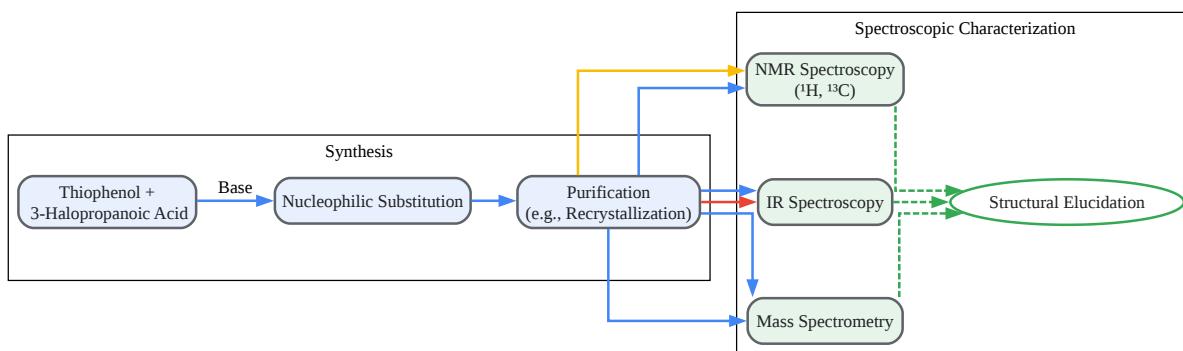
**Procedure:**

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iodobenzene (1.0 eq), 3-mercaptopropionic acid (1.2 eq), and copper(I) oxide (0.1 eq).
- Add anhydrous pyridine as the solvent.
- Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and filter through a pad of diatomaceous earth to remove the copper catalyst.
- Wash the filter cake with a small amount of water and an organic solvent (e.g., ethyl acetate).
- Transfer the combined filtrate to a separatory funnel.

- Make the aqueous layer basic by adding a solution of sodium hydroxide.
- Extract the aqueous layer with an organic solvent to remove any unreacted iodobenzene.
- Acidify the aqueous layer to a pH of approximately 2 with 6 M HCl.
- The product, 3-(phenylsulfanyl)propanoic acid, should precipitate as a solid. If it oils out, extract the aqueous layer with an organic solvent.
- Collect the solid product by filtration or separate the organic layer.
- Wash the solid with cold water. If an extraction was performed, wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).

## Visualizations

To illustrate the logical flow of the synthesis and characterization process, a diagram generated using the DOT language is provided below.



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